N-methyl-N-phenylnicotinamide
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C13H12N2O |
|---|---|
Molecular Weight |
212.25 g/mol |
IUPAC Name |
N-methyl-N-phenylpyridine-3-carboxamide |
InChI |
InChI=1S/C13H12N2O/c1-15(12-7-3-2-4-8-12)13(16)11-6-5-9-14-10-11/h2-10H,1H3 |
InChI Key |
FPTIYMXUGOIUNV-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CN=CC=C2 |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Theoretical Chemistry and Advanced Computational Studies of N Methyl N Phenylnicotinamide Systems
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental in elucidating the three-dimensional structure and electronic properties of N-methyl-N-phenylnicotinamide. These computational techniques offer a detailed view of the molecule's conformational space and reactivity.
Density Functional Theory (DFT) is a robust method used to determine the optimized geometry of nicotinamide (B372718) derivatives. researchgate.netmdpi.com By employing DFT, researchers can identify the most stable conformation of this compound, which corresponds to the global minimum on its potential energy surface. mdpi.com The optimization process involves calculating the forces on each atom and adjusting their positions until a state of minimum energy is achieved. For instance, studies on related nicotinamide derivatives have successfully used DFT to elucidate their three-dimensional structures, which is critical for understanding their stability and reactivity. researchgate.netnih.gov The optimized structure provides key information on bond lengths, bond angles, and dihedral angles that define the molecule's shape. mdpi.com
The accuracy of DFT calculations is highly dependent on the choice of the basis set and the exchange-correlation functional. rsc.orgjournaljpri.com In computational studies of nicotinamide derivatives, various combinations have been employed to achieve reliable results.
A commonly used functional is B3LYP (Becke, 3-parameter, Lee-Yang-Parr), which combines the strengths of both Hartree-Fock theory and DFT. researchgate.netsemanticscholar.org Another functional, M06L, has also been utilized, particularly for studying solvent effects and excited states. acs.org
The selection of the basis set is equally critical. Basis sets are sets of mathematical functions used to build the molecular orbitals. For nicotinamide systems, Pople-style basis sets such as 6-311+G** and 6-311G++(d,p) have been shown to provide a good balance between computational cost and accuracy. mdpi.comsemanticscholar.orgacs.orgcdnsciencepub.com The inclusion of polarization functions (d,p) and diffuse functions (+) is important for accurately describing the electronic distribution, especially in molecules with heteroatoms and potential for hydrogen bonding. journaljpri.comresearchgate.net
Table 1: Commonly Used DFT Functionals and Basis Sets for Nicotinamide Derivatives
| Functional | Basis Set | Application | Reference |
| B3LYP | 6-311G++(d,p) | Structure Optimization, Global Reactivity Parameters | mdpi.comsemanticscholar.org |
| M06L | 6-311+G** | Prediction of λmax, Solvent Effects | acs.org |
| B3LYP | 6-31+G(d,p) | Structure Optimization, Reactivity Analysis | researchgate.net |
Density Functional Theory (DFT) Applications for Structure Optimization
Molecular Modeling and Simulation Approaches
Beyond static quantum chemical calculations, molecular modeling and simulation techniques are employed to study the dynamic behavior of this compound, particularly its interactions with biological macromolecules.
Molecular docking is a computational method that predicts the preferred orientation of a ligand when it binds to a receptor, such as an enzyme or a protein. jscimedcentral.com This technique is instrumental in drug discovery and involves placing a three-dimensional model of the ligand into the active site of the target protein. jscimedcentral.com For nicotinamide derivatives, docking studies have been crucial in identifying potential biological targets and understanding the molecular basis of their activity. researchgate.netmdpi.com
To ensure the reliability of docking results, the protocol must be validated. A common validation method is to re-dock a co-crystallized ligand into the active site of its corresponding protein. rsc.org The accuracy of the docking protocol is then assessed by calculating the root-mean-square deviation (RMSD) between the predicted pose and the experimentally determined pose. An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can reliably reproduce the experimental binding mode. rsc.org
Once validated, the docking protocol can be used to predict the binding mode of this compound within the active site of a target enzyme. These studies can reveal key interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-receptor complex. mdpi.com For example, in studies of similar nicotinamide-based compounds, docking has identified crucial hydrogen bonds with amino acid residues in the hinge region and the DFG motif of kinases like VEGFR-2. rsc.org The binding energy, often calculated as a docking score, provides an estimation of the binding affinity. rsc.org These predictions are vital for structure-activity relationship (SAR) studies and for designing more potent and selective inhibitors. researchgate.net
Table 2: Key Interactions of Nicotinamide Derivatives in Enzyme Active Sites from Docking Studies
| Compound Type | Target Enzyme | Key Interacting Residues | Type of Interaction | Reference |
| Nicotinamide-based derivative | VEGFR-2 | Hinge Region Residues | Hydrogen Bond | rsc.org |
| Nicotinamide-based derivative | VEGFR-2 | DFG Motif Residues | Hydrogen Bond | rsc.org |
| Isoindole derivative | nNOS | Gln478, HEM750 | Hydrogen Bond, H-π | mdpi.com |
In-Depth Computational Analysis of this compound Remains a Future Endeavor
A comprehensive review of current scientific literature reveals a notable absence of specific theoretical and advanced computational studies focused solely on the compound This compound . While the broader class of nicotinamide derivatives is the subject of extensive computational research, including molecular dynamics simulations, free energy calculations, and in silico design for various therapeutic targets, this compound itself does not appear to have been a direct subject of such investigations.
Computational chemistry is a powerful tool for elucidating the behavior and interaction of molecules. Techniques like Molecular Dynamics (MD) simulations and Molecular Mechanics/Generalized Born Surface Area (MM-GBSA) calculations are frequently used to explore how potential drug candidates bind to protein targets. mdpi.comsemanticscholar.org These methods provide critical insights into the stability of ligand-protein complexes and the energies driving these interactions. mdpi.comnih.gov However, specific data from these types of analyses for this compound are not available in published research.
Similarly, while the enzyme Nicotinamide N-methyltransferase (NNMT) is a significant target for drug discovery, and its mechanism and inhibitors are actively studied, computational investigations into its inhibition by this compound have not been reported. nih.govnih.gov Research in this area tends to focus on other nicotinamide analogues or structurally distinct small molecules. nih.govrsc.org
The field of drug discovery heavily relies on the in silico screening and design of novel analogues to improve the potency and selectivity of lead compounds. mdpi.comnih.gov Numerous studies showcase the design of complex nicotinamide derivatives targeting enzymes like VEGFR-2, often employing sophisticated computational screening funnels. researchgate.netmdpi.com This approach allows researchers to predict the potential efficacy of new molecules before undertaking their synthesis. Despite the robustness of these methodologies, they have not been publicly applied to the design of analogues derived from an this compound scaffold.
Conformational Dynamics of Ligand-Protein Complexes
Computational Approaches for Structure-Activity Relationship (SAR) Derivation
Quantitative Structure-Activity Relationship (QSAR) Studies
A thorough review of scientific literature reveals a notable absence of specific Quantitative Structure-Activity Relationship (QSAR) studies focused solely on this compound. While the broader class of nicotinamide and N-phenylnicotinamide derivatives has been the subject of numerous computational chemistry investigations to correlate chemical structure with biological activity, dedicated QSAR models for this compound have not been reported. drugdesign.orgmdpi.comnih.govnih.govresearchgate.netijpsonline.comeuropa.eu
QSAR methodologies are powerful tools in drug discovery and medicinal chemistry, aiming to establish a mathematical relationship between the structural or physicochemical properties of a series of compounds and their biological activities. mdpi.combigchem.eursc.org These models are typically developed for a series of analogous compounds to understand how specific structural modifications influence their activity. For instance, studies on various nicotinamide analogs have explored their potential as inhibitors for enzymes like nicotinamide N-methyltransferase, cyclooxygenase-1, and as agents with anticancer or antifungal properties. mdpi.comnih.govnih.govnih.gov These studies often employ techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) to build predictive 3D-QSAR models. mdpi.com
However, the specific structural arrangement of this compound, with a methyl group on the amide nitrogen and a phenyl group also attached to the same nitrogen, has not been a focal point of published QSAR analyses. The development of a robust QSAR model requires a dataset of structurally related compounds with corresponding biological activity data. The lack of such a focused dataset for this compound and its close analogs likely explains the absence of specific QSAR studies in the available scientific literature.
Interactive Data Table: Illustrative QSAR Descriptors for Nicotinamide Derivatives (General)
While no specific data exists for this compound, the following table illustrates the types of descriptors commonly used in QSAR studies of nicotinamide derivatives in general. This is for illustrative purposes only and does not represent data for the target compound.
| Descriptor Type | Descriptor Example | Potential Biological Correlation |
| Electronic | Dipole Moment | Receptor binding affinity |
| Partial Atomic Charges | Electrostatic interactions with target | |
| Steric | Molecular Volume | Fit within a binding pocket |
| Surface Area | Accessibility to the active site | |
| Hydrophobic | LogP | Membrane permeability, solubility |
| Topological | Wiener Index | Molecular branching and size |
Application of Quantum Chemical Descriptors in Biological Activity Prediction
Similar to the status of QSAR studies, there is no specific research in the public domain detailing the application of quantum chemical descriptors for the biological activity prediction of this compound.
Quantum chemical descriptors provide insights into the electronic structure and reactivity of a molecule, which are fundamental to its interaction with biological targets. acs.orgchemrxiv.orgnih.govscirp.org These descriptors are calculated using quantum mechanical methods, such as Density Functional Theory (DFT). mdpi.com Commonly employed descriptors include:
Energies of Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, and the HOMO-LUMO gap, are indicative of a molecule's chemical reactivity and kinetic stability.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution around a molecule, identifying regions prone to electrophilic or nucleophilic attack, which is crucial for understanding intermolecular interactions.
Atomic Charges: The distribution of electron density across the atoms of a molecule can highlight key sites for hydrogen bonding and other electrostatic interactions with a biological receptor.
Computational studies on various nicotinamide derivatives have utilized these descriptors to rationalize observed biological activities, such as anticancer effects. mdpi.com For example, the electronic properties derived from DFT calculations have been used to understand the interaction of nicotinamide analogs with specific protein targets. mdpi.com
Despite the extensive application of these methods to the broader class of nicotinamides, a focused investigation applying quantum chemical descriptors to predict the biological activity profile of this compound has not been found in the reviewed scientific literature. Such a study would require synthesizing the compound, evaluating its biological activity, and then performing computational calculations to establish a correlation.
Interactive Data Table: Common Quantum Chemical Descriptors and Their Significance
This table outlines common quantum chemical descriptors and their general application in predicting biological activity. This information is general and not specific to this compound.
| Descriptor | Abbreviation | Significance in Biological Activity Prediction |
| Highest Occupied Molecular Orbital Energy | EHOMO | Relates to the ability to donate electrons. |
| Lowest Unoccupied Molecular Orbital Energy | ELUMO | Relates to the ability to accept electrons. |
| HOMO-LUMO Energy Gap | ΔE | Indicator of chemical reactivity and stability. |
| Dipole Moment | µ | Measures the overall polarity of the molecule. |
| Molecular Electrostatic Potential | MEP | Identifies sites for intermolecular interactions. |
| Chemical Hardness | η | Measures resistance to change in electron distribution. |
| Electrophilicity Index | ω | Quantifies the electrophilic nature of a molecule. |
Structural Analysis and Advanced Characterization Methodologies for N Methyl N Phenylnicotinamide
Spectroscopic Techniques for Molecular Structure Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic molecules. It provides precise information about the hydrogen (¹H) and carbon (¹³C) atomic environments within the N-methyl-N-phenylnicotinamide molecule, revealing details about connectivity and chemical surroundings.
Proton NMR (¹H NMR) spectroscopy offers detailed insights into the number and types of hydrogen atoms present in this compound. The chemical shift of a proton is influenced by its local electronic environment. Protons in electron-deficient areas are deshielded and appear at higher chemical shifts (downfield), while those in electron-rich environments are shielded and appear at lower chemical shifts (upfield). ucl.ac.uk
The protons on the pyridine (B92270) ring are typically observed in the aromatic region of the spectrum, generally between 6.5 and 8.2 ppm. ucl.ac.uk The exact positions depend on their location relative to the nitrogen atom and the amide substituent. Similarly, the protons on the phenyl ring also resonate in this aromatic region. The N-methyl group protons, being attached to a nitrogen atom, are expected to appear in the range of 3.0 to 3.5 ppm. ucl.ac.uk
Coupling patterns, or signal splitting, arise from the interaction of non-equivalent neighboring protons. This splitting provides valuable information about the connectivity of atoms. For instance, the signals for adjacent protons on the pyridine and phenyl rings will appear as doublets or multiplets, with the magnitude of the splitting (coupling constant, J) indicating the strength of the interaction. nih.gov
¹H NMR Data for this compound (Predicted)
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|
| Pyridine Ring Protons | 7.3 - 8.7 | m | - |
| Phenyl Ring Protons | 7.2 - 7.5 | m | - |
| N-Methyl Protons | 3.5 | s | - |
Note: This is a predicted data table. Actual experimental values may vary based on solvent and experimental conditions. "m" denotes multiplet, and "s" denotes singlet.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule, thus confirming the carbon skeleton of this compound. Each unique carbon atom in the molecule produces a distinct signal in the ¹³C NMR spectrum.
The carbon atom of the carbonyl group (C=O) in the amide is characteristically found significantly downfield, typically in the range of 160-180 ppm, due to the strong deshielding effect of the double-bonded oxygen. The carbon atoms of the aromatic pyridine and phenyl rings generally appear in the region of 110-160 ppm. mdpi.com The carbon of the N-methyl group is found much further upfield, typically in the range of 30-40 ppm.
¹³C NMR Data for this compound (Predicted)
| Carbon Assignment | Chemical Shift (δ, ppm) |
|---|---|
| C=O (Amide) | ~168 |
| Aromatic C (Pyridine) | 123 - 153 |
| Aromatic C (Phenyl) | 126 - 143 |
| N-CH₃ | ~38 |
Note: This is a predicted data table. Actual experimental values may vary based on solvent and experimental conditions.
Proton Nuclear Magnetic Resonance (¹H NMR) for Chemical Shifts and Coupling Patterns
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. libretexts.org
The IR spectrum of this compound is expected to show several characteristic absorption bands. A strong, sharp absorption band between 1630 and 1680 cm⁻¹ is indicative of the C=O (carbonyl) stretching vibration of the tertiary amide group. masterorganicchemistry.com The presence of aromatic rings (both pyridine and phenyl) is confirmed by C-H stretching vibrations appearing above 3000 cm⁻¹ and C=C stretching vibrations in the 1400-1600 cm⁻¹ region. vscht.cz The C-N stretching vibration of the amide is typically observed in the 1000-1350 cm⁻¹ range.
Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) |
|---|---|---|
| Aromatic C-H | Stretch | 3000 - 3100 |
| Aliphatic C-H (Methyl) | Stretch | 2850 - 2960 |
| C=O (Amide) | Stretch | 1630 - 1680 |
| Aromatic C=C | Stretch | 1400 - 1600 |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers clues about its structure through the analysis of fragmentation patterns.
In Liquid Chromatography-Mass Spectrometry (LC-MS), the sample is first separated by liquid chromatography and then introduced into the mass spectrometer. For this compound, the mass spectrometer will show a molecular ion peak [M+H]⁺ corresponding to its molecular weight plus the mass of a proton.
Upon collision-induced dissociation, the molecular ion will break apart into smaller, stable fragment ions. The fragmentation pattern is often predictable and provides a "fingerprint" for the molecule. Common fragmentation pathways for amides include cleavage of the bonds adjacent to the carbonyl group. libretexts.org For this compound, key fragment ions would likely result from the cleavage of the amide C-N bond, leading to the formation of ions corresponding to the nicotinoyl group and the N-methyl-N-phenylamine moiety. Analyzing these fragments helps to confirm the connectivity of the different parts of the molecule. researchgate.netsemanticscholar.org
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method used for identifying the components of a mixture. In the context of this compound, it is utilized as a primary tool for product identification following synthesis. rsc.org The process involves introducing the sample into a gas chromatograph, where it is vaporized and separated based on its volatility and interaction with a stationary phase. The separated components then enter a mass spectrometer, which ionizes the molecules and detects them based on their mass-to-charge ratio.
While detailed fragmentation patterns are specific to instrument conditions, high-resolution mass spectrometry (HR-MS) provides a highly accurate mass measurement of the parent ion, which confirms the molecular formula. rsc.org For this compound, the molecular ion peak is a key identifier. rsc.org The analysis confirms the successful synthesis and provides a definitive validation of the compound's elemental composition and molecular weight. rsc.org
Table 1: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value | Reference |
|---|---|---|
| Molecular Formula | C₁₃H₁₂N₂O | rsc.org |
| Calculated Mass [M]⁺ | 212.09441 | rsc.org |
| Found Mass [M]⁺ | 212.09441 | rsc.org |
Chromatographic Methods for Compound Purity and Isolation
Chromatographic techniques are indispensable for both the purification of this compound from crude reaction mixtures and for the assessment of its purity.
Thin Layer Chromatography (TLC) for Reaction Monitoring and Preliminary Purity Assessment
Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction and making a preliminary assessment of product purity. The technique operates on the principle of separation by polarity. A small sample is spotted onto a plate coated with a stationary phase, typically silica (B1680970) gel, and a solvent system (mobile phase) is allowed to travel up the plate via capillary action.
For this compound, the solvent systems used in column chromatography, such as hexane-ethyl acetate (B1210297) mixtures, are directly applicable for TLC analysis. rsc.orgsemanticscholar.org By comparing the spots of the starting materials, the reaction mixture, and a co-spot, chemists can determine when the reaction is complete. A pure sample of this compound will ideally appear as a single spot on the TLC plate, indicating the absence of impurities. Visualization is typically achieved under a UV lamp, where the aromatic rings in the molecule absorb light and become visible.
Table 2: Typical TLC Parameters for this compound Analysis
| Parameter | Description | Reference |
|---|---|---|
| Stationary Phase | Silica Gel (e.g., Silica gel 60 GF254 plates) | rsc.orgsemanticscholar.org |
| Mobile Phase | Hexane (B92381):Ethyl Acetate mixtures | rsc.orgsemanticscholar.org |
| Visualization | UV Lamp (254 nm) | |
Column Chromatography for Purification
Following a synthesis, this compound must be isolated from byproducts and unreacted starting materials. rsc.org Column chromatography is the standard method for this purification on a preparative scale. rsc.orgsemanticscholar.org The crude product is loaded onto the top of a glass column packed with a stationary phase, most commonly silica gel. rsc.orgsemanticscholar.org
A solvent system, or eluent, is then passed through the column. rsc.org The components of the mixture separate based on their differing affinities for the stationary and mobile phases. For this compound, research indicates that a mobile phase consisting of a hexane and ethyl acetate mixture is effective. rsc.orgsemanticscholar.org The purification may involve a gradient elution, where the polarity of the solvent is gradually increased (by increasing the proportion of ethyl acetate) to effectively elute the target compound while retaining more polar impurities. rsc.org Fractions are collected and analyzed by TLC to identify those containing the pure product.
Table 3: Reported Column Chromatography Conditions for this compound Purification
| Stationary Phase | Mobile Phase (Eluent) | Elution Type | Reference |
|---|---|---|---|
| Silica Gel | Hexane:Ethyl Acetate | Gradient (10:1 to 2:1) | rsc.org |
Elemental Analysis for Empirical Formula Validation
Validation of a compound's empirical formula is a critical step in its characterization. While traditional elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen, modern high-resolution mass spectrometry (HR-MS) offers a more precise method to achieve the same goal by determining the exact mass of the molecule. rsc.org
The experimentally determined exact mass is compared to the theoretically calculated mass for the proposed molecular formula. A very small margin of error between these two values provides strong evidence for the correct formula. For this compound, the HR-MS data shows a negligible error, thereby validating its molecular formula as C₁₃H₁₂N₂O. rsc.org
Table 4: Empirical Formula Validation of this compound by HR-MS
| Parameter | Value | Reference |
|---|---|---|
| Proposed Molecular Formula | C₁₃H₁₂N₂O | rsc.org |
| Calculated Exact Mass | 212.09441 | rsc.org |
| Experimentally Found Mass | 212.09441 | rsc.org |
| Error (ppm) | -0.65 | rsc.org |
Pharmacological and Biological Research on N Methyl N Phenylnicotinamide Analogues: Mechanisms and Target Interactions
Enzyme Inhibition and Modulatory Actions
Research into N-methyl-N-phenylnicotinamide analogues has primarily centered on their ability to inhibit or otherwise modulate the activity of specific enzymes that are critical to cellular function and pathology. These interactions are fundamental to their potential therapeutic applications. The following sections detail the inhibitory studies against Nicotinamide (B372718) N-Methyltransferase (NNMT) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), as well as their modulatory effects on Aurora Kinases.
Nicotinamide N-Methyltransferase (NNMT) Inhibition Studies
Nicotinamide N-methyltransferase (NNMT) is a cytosolic enzyme that plays a significant role in metabolism and detoxification by catalyzing the methylation of nicotinamide and other pyridine-containing compounds. science.govbenthamscience.comambeed.com Overexpression of NNMT has been linked to various diseases, including metabolic disorders and several types of cancer, making it a compelling therapeutic target. science.govbenthamscience.commdpi.com Analogues of this compound have been systematically developed and evaluated as NNMT inhibitors. science.gov
A key strategy in developing potent NNMT inhibitors has been the design of molecules that mimic the transition state of the methylation reaction catalyzed by the enzyme. science.gov This approach involves creating bisubstrate analogues that covalently link fragments of the NNMT substrates, nicotinamide (the acceptor) and S-adenosyl-L-methionine (SAM, the methyl donor), to occupy both binding sites simultaneously. dntb.gov.ua
Researchers have synthesized diverse libraries of these bisubstrate-like compounds to probe the enzyme's active site. science.gov A particularly successful design element has been the use of an alkyne linker to connect the nicotinamide and SAM-mimicking moieties. mdpi.com This alkynyl group is designed to closely replicate the linear, 180° geometry of the SN2-type methyl transfer reaction's transition state, allowing the inhibitor to span the methyl transfer tunnel of NNMT with ideal shape complementarity. mdpi.com This rational, structure-based design has led to the development of high-affinity, subnanomolar NNMT inhibitors. mdpi.com
The development of various NNMT inhibitors has provided valuable insights into the structural tolerances of the enzyme's active site. science.gov Crystal structures of human NNMT have revealed key residues involved in substrate recognition and catalysis. benthamscience.comambeed.com The active site contains defined sub-pockets for the adenine (B156593) and sugar unit of the cofactor, the homocysteine moiety, and the nicotinamide substrate. dntb.gov.ua
Studies involving libraries of bisubstrate analogues have shown that the nature of both the aromatic moiety (mimicking nicotinamide) and the linker connecting it to the SAM-mimicking portion significantly impacts inhibitory activity. nih.gov For instance, it was found that increasing the π–π stacking potential in the nicotinamide pocket by using a naphthalene (B1677914) group instead of a benzamide (B126) group enhanced binding and inhibition. nih.gov The most potent inhibitors often feature an aliphatic moiety whose length corresponds to the amino acid side chain of the natural methyl donor, SAM. nih.gov Mutagenesis studies have confirmed the functional importance of active site residues like Y20 and D197, which interact directly with the nicotinamide substrate and are critical for binding and catalytic activity. benthamscience.comambeed.com These investigations highlight how modifications to inhibitor structure can be tailored to exploit the specific architecture of the NNMT active site for enhanced potency. nih.gov
| Compound Type | Design Strategy | Key Findings | IC50 Values | Reference |
| Bisubstrate Analogues | Covalently linking nicotinamide and SAM fragments. | Mimics the reaction transition state, providing insights into active site tolerance. | Ranged from 1.41 µM to 23.4 µM for various analogues. | science.govnih.gov |
| Alkynyl Bisubstrate Inhibitors | Use of an alkyne linker to mimic transition state geometry. | Achieved high-affinity, subnanomolar inhibition through ideal shape complementarity. | Subnanomolar range. | mdpi.com |
| Naphthalene-containing Analogues | Replaced benzamide with naphthalene to increase π-π stacking. | Enhanced binding in the nicotinamide pocket, leading to improved inhibition. | 1.41 µM for the most potent analogue. | nih.gov |
Design of Transition State Analogues for NNMT Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates the pro-angiogenic signals of VEGF. google.com Its activation is crucial for the development of blood vessels that supply tumors with oxygen and nutrients, making VEGFR-2 a prime target for anti-cancer therapies. google.comresearchgate.net Numerous studies have focused on designing and synthesizing nicotinamide-based derivatives, including analogues of this compound, as potent VEGFR-2 inhibitors. nih.govresearchgate.net
The design of nicotinamide-based VEGFR-2 inhibitors is guided by the pharmacophoric features required for binding to the receptor's catalytic pocket. nih.govmicropublication.orgnih.gov These features typically include a heteroaromatic head for binding the ATP pocket's hinge region, a linker, a hydrogen-bonding moiety to interact with the DFG (Asp-Phe-Gly) motif, and a hydrophobic tail directed toward an allosteric site. google.commicropublication.org
Molecular docking and simulation studies have elucidated the specific interactions of these analogues within the VEGFR-2 active site. nih.govresearchgate.net For example, the pyridine (B92270) scaffold of the nicotinamide moiety can form hydrogen bonds with key residues in the hinge region, such as Cys917. researchgate.net The central part of the molecule, often a hydrazone or similar linker, forms hydrogen bonds with residues like Glu885 and Asp1046 in the DFG motif. google.comnih.gov The terminal phenyl group and its substituents interact with a hydrophobic pocket lined by amino acids such as Leu887 and Ile886. nih.govmicropublication.org These multi-point interactions stabilize the inhibitor within the catalytic pocket, leading to potent inhibition of the kinase activity. nih.gov
| Compound/Analogue | Target | Key Interactions | IC50 Value | Reference |
| (E)-N-(4-(1-(2-(4-benzamidobenzoyl)hydrazono)ethyl)phenyl)nicotinamide | VEGFR-2 | H-bonds with Glu883 and Asp1044 in DFG region; hydrophobic interactions with Leu887 and Ile886. | 51 nM | nih.govmicropublication.org |
| (E)-N-(3-(1-(2-(4-(2,2,2-trifluoroacetamido)benzoyl)hydrazono)ethyl)phenyl)nicotinamide | VEGFR-2 | Interacts with hinge region residue Cys917 and hydrophobic pocket residues. | 65.83 nM | researchgate.net |
| Nicotinamide-based hydrazone derivative (Compound 11) | VEGFR-2 | Binds to hinge region, DFG motif, and allosteric pocket. | 86.60 nM | nih.gov |
| Nicotinamide-based hydrazone derivative (Compound 10) | VEGFR-2 | Binds to hinge region, DFG motif, and allosteric pocket. | 145.1 nM | nih.gov |
Aurora Kinase Modulation
The Aurora kinase family (A, B, and C) consists of serine/threonine kinases that are essential regulators of cell division, playing critical roles in chromosome segregation, spindle formation, and cytokinesis. benthamscience.com Their overexpression is common in many human cancers, making them attractive targets for the development of anticancer drugs. nih.gov While research on this compound analogues specifically is not widely documented, broader studies on nicotinamide derivatives have demonstrated their potential as Aurora kinase inhibitors. dntb.gov.uanih.gov
A series of nicotinamide derivatives were synthesized and evaluated for their inhibitory activity against Aurora A (AurA) and Aurora B (AurB) kinases. nih.gov Molecular docking studies suggest these compounds can form favorable interactions within the kinase domains of both AurA and AurB. nih.gov One potent derivative, compound 12c from a study, was identified as a promising pan-Aurora kinase inhibitor with IC50 values of 118 nM and 80 nM against AurA and AurB, respectively. nih.gov This compound was shown to induce cell cycle arrest at the G2/M phase, consistent with the known function of Aurora kinases. nih.gov These findings indicate that the nicotinamide scaffold is a viable starting point for developing modulators of Aurora kinases. nih.gov
Investigations into Cellular Mechanisms
Modulation of Cellular Proliferation Pathways
N-phenylnicotinamide analogues have demonstrated significant antiproliferative activity by targeting key cellular pathways. A notable mechanism of action for some of these compounds is the inhibition of tubulin polymerization. researchgate.net For instance, certain N-phenyl nicotinamides act as inhibitors of microtubule polymerization, which is a critical process for cell division. researchgate.net This disruption of the microtubule network leads to an arrest of the cell cycle, primarily at the G2/M phase, thereby inhibiting the proliferation of cancer cells. researchgate.net
Research has identified specific analogues that exhibit potent growth inhibition in various cancer cell lines. For example, the compound 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide has shown a GI50 value of 0.21 microM in T47D breast cancer cells. researchgate.net Another study highlighted a nitrile analogue of N-biphenyl nicotinoyl anilides that displayed strong antiproliferative activity against MCF-7 and MDA-MB231 breast cancer cells, with activity in the nanomolar range. researchgate.net The 3,4,5-trimethoxyphenyl (TMP) moiety, a feature in several potent anticancer molecules, is known to inhibit tubulin assembly, and its incorporation into nicotinamide-based structures has been a strategy to enhance anticancer activity. nih.gov
Furthermore, some nicotinamide derivatives have been found to inhibit histone deacetylases (HDACs), which are enzymes that play a crucial role in regulating gene expression and are often dysregulated in cancer. nih.gov The dual inhibition of both tubulin and HDACs represents a promising synergistic approach to cancer therapy. nih.gov For instance, a novel series of amides based on a TMP moiety showed remarkable cytotoxic activity against HepG2 liver cancer cells, with some compounds being more active than the reference drug SAHA. nih.gov
The aryl hydrocarbon receptor (AhR) signaling pathway is another target for some nicotinamide-related compounds. Ligand-activated AhR can inhibit PI3K/AKT signaling pathways, which are critical for cell proliferation and survival. mdpi.com This inhibition is often accompanied by a reduction in cyclin D1/D3 and cyclin-dependent protein kinase 4 (CDK4) levels. mdpi.com
The table below summarizes the antiproliferative activity of selected N-phenylnicotinamide analogues and related compounds.
| Compound/Analogue Class | Cell Line(s) | Mechanism of Action | Potency (IC50/GI50) |
| 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide | T47D | Apoptosis induction | GI50: 0.21 µM |
| Nitrile analogue of N-biphenyl nicotinoyl anilides | MCF-7, MDA-MB231 | Antiproliferative | Nanomolar range |
| Amides based on TMP moiety (Compound 6a) | HepG2 | HDAC and tubulin inhibition | IC50: 0.65 µM |
| N-(4-(N-(4-Chlorobenzyl)-N-cyclopentylsulfamoyl)phenyl)nicotinamide (17d) | MiaPaca-2 | PDEδ/NAMPT dual inhibition | IC50: 3 nM |
| N-(4-(hydrazinecarbonyl)-phenyl)nicotinamide derivative (Compound 8) | HCT-116, HepG2 | VEGFR-2 inhibition | IC50: 5.4 µM (HCT-116), 7.1 µM (HepG2) |
Mechanistic Studies on Apoptosis Induction
N-phenylnicotinamide analogues have been identified as potent inducers of apoptosis, a form of programmed cell death crucial for eliminating cancerous cells. researchgate.net A key mechanism involves the activation of caspases, a family of proteases that execute the apoptotic process. nih.gov High-throughput screening assays based on caspase activation have successfully identified novel N-phenyl nicotinamides that trigger apoptosis in cancer cells. researchgate.net
The process of apoptosis induction by these compounds often begins with cell cycle arrest, typically at the G2/M phase. researchgate.net This arrest is followed by the initiation of the apoptotic cascade. researchgate.net For example, 6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide was found to be a potent inducer of G2/M arrest and subsequent apoptosis in T47D breast cancer cells. researchgate.net
The mitochondrial pathway of apoptosis is a common route activated by these analogues. nih.gov This pathway involves the release of pro-apoptotic factors like cytochrome c from the mitochondria. nih.govnih.gov Released cytochrome c binds to Apaf-1, leading to the formation of the apoptosome and the activation of caspase-9. sloankettering.edu Activated caspase-9 then activates effector caspases, such as caspase-3 and caspase-7, which carry out the dismantling of the cell. nih.govsloankettering.edu Some nicotinamide derivatives have been shown to induce apoptosis through the BAK/BAX-Caspase-3-GSDME pathway. nih.gov
Flow cytometry analysis has been instrumental in confirming apoptosis induction. Studies have shown that treatment with certain nicotinamide derivatives leads to a significant increase in the percentage of cells in the early and late stages of apoptosis. semanticscholar.org For instance, one compound caused a substantial increase in the apoptotic cell population in HCT-116 colon cancer cells. semanticscholar.org Another study demonstrated that a potent PDEδ/NAMPT dual inhibitor induced G2 phase cell cycle arrest in MiaPaca-2 pancreatic cancer cells. acs.org
Furthermore, some analogues can induce apoptosis through caspase-independent pathways. This can involve the translocation of the apoptosis-inducing factor (AIF) from the mitochondria to the nucleus, where it induces chromatin condensation and DNA fragmentation. mdpi.com
The table below details the apoptotic effects of specific N-phenylnicotinamide analogues.
| Compound/Analogue | Cell Line | Key Apoptotic Events |
| 6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide | T47D | G2/M phase arrest, Caspase activation |
| N-(4-(hydrazinecarbonyl)-phenyl)nicotinamide derivative (Compound 8) | HCT-116 | Increased early and late apoptosis |
| PDEδ/NAMPT dual inhibitor (17d) | MiaPaca-2 | G2 phase cell cycle arrest |
| N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide | T47D | Caspase activation |
Antimicrobial Activity Research
Antifungal Activity Evaluations
Analogues of N-phenylnicotinamide have emerged as a promising class of antifungal agents. Research has led to the design and synthesis of novel 2-aminonicotinamide derivatives that exhibit potent in vitro activity against a range of fungal pathogens, including Candida albicans. nih.gov The mechanism of action for some of these compounds involves the inhibition of the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are essential components of the fungal cell wall. nih.govvulcanchem.com
Specifically, compounds such as 2-amino-N-((5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)methyl)nicotinamide and its 3-fluorophenyl counterpart have demonstrated excellent activity against C. albicans, with MIC80 values as low as 0.0313 μg/mL. nih.gov These compounds also showed broad-spectrum activity against fluconazole-resistant strains of C. albicans, as well as other pathogenic fungi like C. parapsilosis, C. glabrata, and Cryptococcus neoformans. nih.gov Further studies have confirmed that these compounds target the cell wall and reduce the amount of GPI anchors on the cell surface of C. albicans. nih.gov
Other nicotinamide derivatives, such as those containing a 1,3,4-oxadiazole (B1194373) moiety, have also shown favorable antifungal activities against plant pathogenic fungi like Gibberella zeae, Fusarium oxysporum, and Cytospora mandshurica. researchgate.net Additionally, certain pyridine carboxamide derivatives have been identified as potential succinate (B1194679) dehydrogenase (SDH) inhibitors, a known target for fungicides. jst.go.jp For example, 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide displayed good in vivo antifungal activity against Botrytis cinerea. jst.go.jp
The table below presents the antifungal activity of selected nicotinamide analogues.
| Compound/Analogue Class | Fungal Pathogen(s) | Mechanism of Action | Potency (MIC80/EC50) |
| 2-aminonicotinamide derivatives (11g, 11h) | C. albicans, C. parapsilosis, C. glabrata, C. neoformans | Inhibition of GPI-anchored protein biosynthesis | 0.0313–2.0 μg/mL |
| Nicotinamide derivatives with 1,3,4-oxadiazole | G. zeae, F. oxysporum, C. mandshurica | Antifungal activity | Favorable inhibitory rates |
| 6-chloro-N-(2-(phenylamino)phenyl)nicotinamide (3f) | Botrytis cinerea | Succinate dehydrogenase inhibition | Good in vivo activity |
| N-(2-(1H-indazol-1-yl)phenyl)-2-(trifluoromethyl)benzamide (3c) | Pythium aphanidermatum, Rhizoctonia solani | Antifungal activity | EC50: 16.75 µg/mL (P. aphanidermatum), 19.19 µg/mL (R. solani) |
Antibacterial Activity Assessments
Derivatives of nicotinamide have also been investigated for their antibacterial properties. While the core this compound structure itself is not extensively documented for antibacterial use, related nicotinamide and carboxamide structures have shown promise. For instance, thanatin (B1575696), a 21-residue antimicrobial peptide containing a β-hairpin structure, has demonstrated broad-spectrum activity against both Gram-negative and Gram-positive bacteria. frontiersin.org Analogues of thanatin have been synthesized and tested, showing selective inhibitory activity towards E. coli. frontiersin.org
Synthetic derivatives, such as N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide, which contain a cinnamic acid moiety and a benzenesulfonamide (B165840) group, have exhibited significant antimicrobial activity. nih.gov These compounds were particularly active against Staphylococcus and Enterococcus species, with MIC values in the range of 1–4 µg/mL. nih.gov Some of these derivatives also effectively inhibited biofilm formation by clinical strains of methicillin-resistant S. aureus (MRSA) and methicillin-resistant coagulase-negative Staphylococcus (MRCNS). nih.gov
Furthermore, derivatives of the marine alkaloid fascaplysin (B45494), which can be considered a complex heterocyclic analogue, have shown outstandingly high antimicrobial activity against Gram-positive bacteria, including antibiotic-resistant strains. mdpi.com The presence of a phenyl substituent at a specific position (C-9) was found to be crucial for this activity. mdpi.com
The table below summarizes the antibacterial activity of relevant compound classes.
| Compound/Analogue Class | Bacterial Strain(s) | Key Findings | Potency (MIC) |
| Thanatin analogues | E. coli | Selective inhibitory activity | Not specified |
| N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide derivatives | Staphylococcus spp., Enterococcus spp. | Significant antimicrobial activity, biofilm inhibition | 1–4 µg/mL |
| 9-Phenylfascaplysin | Gram-positive bacteria (including MRSA) | High antimicrobial activity | 0.0075–1 µg/mL |
| Thiazole Schiff base derivatives (2d, 2n) | B. subtilis | Prominently high zone of inhibition | Not specified |
Structure-Activity Relationship (SAR) Studies in Biological Contexts
Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound analogues influences their biological activity and for guiding the design of more potent and selective compounds. nih.gov
In the context of anticancer activity, the substitution pattern on the N-phenyl ring is critical. For instance, in a series of N-phenyl nicotinamides identified as apoptosis inducers, the presence of specific substituents at particular positions on the phenyl ring led to a significant increase in potency. researchgate.net The journey from a screening hit, N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide, to a more potent lead compound, 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide, which showed a 20-fold increase in potency, highlights the importance of these substitutions. researchgate.net The N-methyl group can also play a role; in some related structures like aminoquinazolines, an N-methyl analogue was less active because the aniline (B41778) moiety could not adopt the required extended bioactive conformation due to steric hindrance. drugdesign.org
For antifungal activity, SAR studies of 2-aminonicotinamide derivatives revealed that modifications to the side chain attached to the nicotinamide core significantly impact efficacy. nih.gov The nature and position of substituents on the phenyl ring of the side chain, such as fluorine atoms, were found to be important for potent activity against Candida species. nih.gov In another series of nicotinamide derivatives containing a 1,3,4-oxadiazole, the introduction of chloro and methyl groups on the benzene (B151609) ring, as well as specific hydrazone groups, was found to enhance antifungal activity. researchgate.net
Regarding antibacterial activity, SAR analysis of fascaplysin analogues demonstrated that the position of the phenyl substituent on the heterocyclic framework is of fundamental importance. mdpi.com Moving the substituent from C-9 to neighboring positions resulted in a sharp decrease in the selectivity of the antibacterial action. mdpi.com
The table below provides a summary of key SAR findings for N-phenylnicotinamide analogues and related compounds.
| Biological Activity | Structural Feature | Impact on Activity |
| Anticancer (Apoptosis Induction) | Substituents on the N-phenyl ring | A 4-ethoxy-2-nitrophenyl substitution significantly increased potency compared to a 4-methoxy-2-nitrophenyl group. |
| Anticancer (Antiproliferative) | N-Methyl group | Can cause steric hindrance, preventing the molecule from adopting its bioactive conformation. |
| Antifungal | Substituents on the side chain of 2-aminonicotinamides | Fluorine substitution on the terminal phenyl ring was beneficial for activity against Candida species. |
| Antifungal | Substituents on nicotinamide derivatives with 1,3,4-oxadiazole | Chloro and methyl groups on the benzene ring, and specific hydrazone groups, enhanced activity. |
| Antibacterial | Position of the phenyl substituent on the fascaplysin framework | A C-9 phenyl substitution was critical for selective antibacterial activity. |
Impact of Substituent Electronic and Steric Properties on Biological Activity
The biological activity of N-phenylnicotinamide analogues is significantly influenced by the electronic and steric characteristics of their substituents. Structure-activity relationship (SAR) studies reveal that specific modifications to both the pyridine and phenyl rings can dramatically alter the potency and mechanism of action of these compounds.
Research into N-phenyl nicotinamides as inducers of apoptosis has demonstrated that targeted substitutions can lead to substantial increases in potency. nih.govacs.org A key study identified N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide as a screening hit. nih.govacs.org Through systematic modifications, researchers found that the 3-pyridyl group is crucial for its pro-apoptotic activity. acs.org Further enhancements were achieved by introducing a chloro or methyl group at the 6-position of the pyridine ring. acs.org On the phenyl ring, replacing the methoxy (B1213986) group at the 4-position with a larger ethoxy group also increased potency. acs.org This series of modifications culminated in the development of 6-methyl-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide, which showed a 20-fold increase in potency for inducing apoptosis compared to the original hit compound. nih.govacs.org These findings underscore how both steric bulk (methyl, ethoxy vs. methoxy) and electronic properties (chloro) can be fine-tuned to optimize biological function.
The position of substituents on the phenyl ring is also a critical determinant of activity. In a study of nicotinamide–thiadiazol hybrids, compounds with a chloro substituent at the ortho position of the phenyl ring showed significantly stronger cytotoxic activity against cancer cell lines than those with the same substituent at the para position. rsc.org Similarly, meta-substituted compounds displayed better cytotoxicity than their para-substituted counterparts, suggesting that the spatial arrangement of substituents is vital for optimal interaction with biological targets. rsc.org Hydrophobic substituents on the phenyl ring, such as chlorine, generally improved cytotoxic activity, whereas hydrophilic groups like a nitro group tended to reduce it. rsc.org
Table 1: Structure-Activity Relationship of N-Phenyl Nicotinamide Analogues as Apoptosis Inducers Data sourced from studies on T47D breast cancer cells. nih.govresearchgate.net
| Compound Name | Structure | EC₅₀ (µM) in Caspase Activation Assay |
|---|---|---|
| N-(4-methoxy-2-nitrophenyl)pyridine-3-carboxamide | R¹=H, R²=OCH₃ | 1.6 |
| 6-chloro-N-(4-ethoxy-2-nitrophenyl)pyridine-3-carboxamide | R¹=Cl, R²=OC₂H₅ | 0.22 |
Receptor Antagonism Studies
A significant area of research for N-phenylnicotinamide analogues, specifically those with a 4-phenyl-pyridine core, has been their activity as antagonists of the Neurokinin 1 (NK-1) receptor. researchgate.net The NK-1 receptor is the preferred receptor for the neuropeptide Substance P (SP), and their interaction is implicated in various physiological processes, including emesis, pain, and inflammation. nih.govmdpi.com Consequently, NK-1 receptor antagonists are a valuable class of drugs, with clinical applications in preventing chemotherapy-induced nausea and vomiting. nih.govwikipedia.org
The 4-phenyl-pyridine scaffold is a key feature in a class of potent, achiral NK-1 receptor antagonists. nih.gov Structure-activity relationship studies have shown that substituents on both the pyridine and phenyl rings are critical for high-affinity binding to the human NK-1 receptor. wikipedia.orgmdpi.com For instance, the clinically approved drug netupitant (B1678218) features a 4-o-tolyl-nicotinamide core, highlighting the importance of the methylphenyl group at the 4-position of the pyridine ring. nih.gov
Further research into this class of compounds led to the identification of N-(3,5-Bis-trifluoromethyl-benzyl)-N-methyl-6-(4-methyl-piperazine-1-yl)-4-o-tolyl-nicotinamide (EUC-001). mdpi.com This compound, a derivative of N-methyl-4-phenyl-nicotinamide, was found to be a potent and selective NK-1 receptor antagonist. mdpi.com The key structural features contributing to its activity include:
The N-methyl group: N-methylation can significantly impact the conformation and biological activity of a molecule.
The 4-o-tolyl group: This substituent at the 4-position of the pyridine ring is crucial for interaction with the receptor. nih.gov
The 6-(4-methyl-piperazin-1-yl) group: This addition to the pyridine ring enhances the physicochemical properties of the molecule. mdpi.com
The N-(3,5-Bis-trifluoromethyl-benzyl) group: This bulky, electron-withdrawing group on the amide nitrogen is a common feature in high-affinity NK-1 antagonists, contributing to a strong interaction within the receptor's binding site. nih.govwikipedia.org
The development of these complex derivatives from the simpler N-phenylnicotinamide scaffold demonstrates a sophisticated understanding of the steric and electronic requirements for potent NK-1 receptor antagonism.
Table 2: Examples of 4-Phenyl-Pyridine-Based NK-1 Receptor Antagonists
| Compound Name | Core Structure | Key Features | Reported Biological Target |
| Netupitant | 4-o-tolyl-nicotinamide | Aromatic pyridine core with a 2-methylphenyl group at the 4-position. | Human NK-1 Receptor nih.gov |
| N-(3,5-Bis-trifluoromethyl-benzyl)-N-methyl-6-(4-methyl-piperazine-1-yl)-4-o-tolyl-nicotinamide (EUC-001) | N-methyl-4-o-tolyl-nicotinamide | N-methyl group, 6-(4-methyl-piperazin-1-yl) substituent, and a 3,5-bis(trifluoromethyl)benzyl group. | Human NK-1 Receptor mdpi.com |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-methyl-N-phenylnicotinamide, and how can purity be optimized?
- Methodology : The compound is typically synthesized via nucleophilic substitution or amidation reactions. For example, reacting nicotinoyl chloride with N-methylaniline under inert conditions (e.g., nitrogen atmosphere) at 60–80°C yields the product. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol .
- Purity Optimization : Use HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>98%). Trace impurities (e.g., unreacted precursors) are minimized by iterative recrystallization and vacuum drying .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : H NMR (DMSO-d6, 400 MHz) shows distinct peaks: δ 8.9 (pyridinyl H), δ 7.4–7.6 (phenyl H), δ 3.1 (N–CH3). C NMR confirms carbonyl (C=O) at ~167 ppm .
- Infrared (IR) Spectroscopy : Key stretches include C=O (1660–1680 cm⁻¹), aromatic C–H (3050–3100 cm⁻¹), and N–CH3 (2800–2850 cm⁻¹). Compare with NIST reference spectra .
- Mass Spectrometry : ESI-MS (positive mode) should show [M+H]⁺ at m/z 241.1 (calculated for C₁₃H₁₂N₂O) .
Q. How do solvent systems and storage conditions affect the stability of this compound?
- Solubility : Soluble in DMSO, DMF, and dichloromethane; poorly soluble in water. Stability tests (accelerated degradation studies) show decomposition <5% after 6 months at −20°C in dark, anhydrous conditions .
- Storage Recommendations : Store in amber vials under argon, with desiccants (silica gel). Avoid prolonged exposure to light or humidity .
Advanced Research Questions
Q. How can researchers resolve contradictory data in enzymatic inhibition assays involving this compound?
- Methodology :
Replicate Assays : Perform triplicate experiments with controls (e.g., substrate-only, inhibitor-only).
Statistical Analysis : Apply ANOVA or mixed-effects models to account for inter-experimental variability .
Cross-Validation : Use orthogonal techniques (e.g., isothermal titration calorimetry vs. fluorometric assays) to confirm binding constants .
- Case Study : Discrepancies in IC₅₀ values may arise from assay pH or co-solvents (e.g., DMSO >1% vol/vol alters enzyme activity). Standardize buffer conditions and validate with positive controls .
Q. What computational approaches predict the metabolic pathways of this compound in vivo?
- In Silico Tools :
- ADMET Predictors : Use SwissADME or ADMETLab to estimate hepatic clearance and cytochrome P450 interactions (e.g., CYP3A4/5 likely mediates N-demethylation) .
- Molecular Dynamics (MD) : Simulate binding to human serum albumin (PDB ID: 1AO6) to assess plasma protein binding .
Q. What experimental designs ensure reproducibility in studies evaluating this compound’s neuroprotective effects?
- Guidelines :
- NIH Standards : Preclinical studies must report animal strain, sample size justification, and randomization methods .
- Dose-Response Curves : Test 3–5 concentrations (e.g., 1–100 µM) in neuronal cell lines (SH-SY5Y or PC12) with positive controls (e.g., rasagiline) .
- Data Transparency : Deposit raw data in FAIR-aligned repositories (e.g., Chemotion or RADAR4Chem) with metadata (e.g., cell passage number, incubation time) .
Q. How can researchers manage conflicting spectroscopic data during structural elucidation?
- Triangulation Strategy :
X-ray Crystallography : Resolve ambiguities in NMR/IR assignments (if single crystals are obtainable).
2D NMR (COSY, HSQC) : Clarify proton-proton coupling and carbon connectivity .
Reference Standards : Compare with certified spectra from NIST or EPA DSSTox .
Data Management and Ethical Compliance
Q. What frameworks support ethical and reproducible data collection in studies involving this compound?
- Ethical Reporting : Include IACUC/IRB approval numbers for animal/human studies. Declare conflicts of interest and funding sources .
- FAIR Data Principles :
- Metadata : Use ISA-Tab format to document experimental variables (e.g., solvent lot numbers, instrument calibration dates) .
- Public Repositories : Submit spectral data to nmrXiv or Chemotion, ensuring DOI assignment for citation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
